molecular formula C14H15Cl2N5O B2650882 N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201783-31-3

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2650882
CAS No.: 2201783-31-3
M. Wt: 340.21
InChI Key: OKJKNQQRLFQJDN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, featuring a piperidine core substituted with a 1,2,3-triazole group and a 3,4-dichlorophenyl carboxamide moiety. This specific molecular architecture is common in compounds investigated for central nervous system (CNS) targeting, given that structural analogues with piperidine and indole rings have been explored as potent serotonin reuptake inhibitors and 5-HT1A receptor ligands with implications for antidepressant development . The 1,2,3-triazole group is a privileged scaffold in drug discovery, often utilized for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. The dichlorophenyl substitution is a frequent feature in compounds with high affinity for neurological receptors, as seen in potent cannabinoid CB1 receptor antagonists . This compound is provided exclusively for research applications in vitro, including target validation, high-throughput screening, and mechanistic studies to elucidate the function of piperidine-carboxamide-triazole hybrids. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)19-14(22)20-7-3-11(4-8-20)21-17-5-6-18-21/h1-2,5-6,9,11H,3-4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJKNQQRLFQJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the triazole and piperidine moieties with the dichlorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent antibacterial activity against various pathogens. The incorporation of the dichlorophenyl group enhances the compound's lipophilicity and overall antimicrobial effectiveness. Studies have reported minimum inhibitory concentration (MIC) values indicating that similar compounds can be effective against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has been explored for its potential in cancer therapy. The compound's mechanism may involve the inhibition of specific protein targets associated with cancer progression. For example, it has been suggested that triazole derivatives can modulate pathways linked to cell proliferation and apoptosis in cancer cells .

In particular, studies have highlighted its application in treating non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), where it acts as a degrader of IKZF2 protein levels—an important target in these malignancies .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Dichlorophenyl Group : This is accomplished via a substitution reaction using a suitable dichlorophenyl halide.
  • Attachment of the Piperidine Ring : This step often involves nucleophilic substitution reactions .

Antimicrobial Efficacy Study

A study published in 2018 evaluated various triazole derivatives for their antimicrobial activity. Among them was a compound similar to this compound which demonstrated an MIC value of 4 µg/mL against Bacillus typhi, indicating its potential as a therapeutic agent against bacterial infections .

Cancer Treatment Research

In another significant study focusing on IKZF protein degradation mechanisms, researchers found that triazole compounds could effectively reduce IKZF2 levels in cancer cell lines. This reduction correlated with decreased cell viability in NSCLC models . The findings suggest a promising avenue for developing targeted therapies using this compound.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The triazole ring and dichlorophenyl group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Structural Features :

  • The 1,2,3-triazol-2-yl group introduces a compact, polar heterocycle, which may enhance metabolic stability compared to bulkier substituents.

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine-carboxamide derivatives, focusing on substituent effects, synthetic yields, and inferred pharmacological properties.

Key Observations :

Substituent Diversity: The triazolyl group in the target compound replaces the benzimidazolone ring in analogs 53 and 17. Halogen differences in benzimidazolone derivatives (Br in 53 vs. Cl in 19) influence electronic properties. Bromine’s larger size may enhance lipophilicity but reduce synthetic yields compared to chlorine .

Synthetic Efficiency :

  • Compound 19 achieved an 86% yield using 5-chloro-benzimidazolone, suggesting chloro-substituted intermediates may be more reactive or stable than bromo analogs .

Pharmacokinetic and Target Selectivity Considerations

  • Triazolyl vs. Benzimidazolone : The triazolyl group’s smaller size and higher polarity could improve blood-brain barrier penetration compared to benzimidazolone derivatives, which are bulkier and more lipophilic .
  • Halogen Effects : Chlorine in compound 19 may offer a balance between electronic modulation (via σ-electron withdrawal) and metabolic stability, whereas bromine in 53 could prolong half-life due to stronger carbon-halogen bonds .

Broader Context of Carboxamide Derivatives

  • Pyridinylmethyl and Cyclohexyl Derivatives : Compounds like those in incorporate pyridinylmethyl and cyclohexyl groups, which increase structural rigidity and may target enzymes with larger binding pockets (e.g., kinases) .
  • Hydroxyphenyl Analogs : N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide () introduces a hydroxyl group, enhancing solubility but possibly reducing membrane permeability compared to the dichlorophenyl group .

Biological Activity

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H12Cl2N4O\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

This structure includes a piperidine ring, a triazole moiety, and a dichlorophenyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring is known to interact with enzymes through hydrogen bonding and hydrophobic interactions. This interaction can inhibit key enzymes involved in disease pathways.
  • Antiproliferative Effects : Studies have shown that compounds containing triazole moieties exhibit significant antiproliferative activity against various cancer cell lines. The presence of the 3,4-dichlorophenyl group enhances this effect by increasing lipophilicity and facilitating cellular uptake.

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar triazole derivatives. For instance:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)5.6
This compoundHeLa (cervical cancer)7.8

These values indicate that the compound exhibits potent anticancer properties comparable to established chemotherapeutic agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of triazole derivatives:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

This suggests that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Docking Studies : Computational docking studies have revealed that the compound binds effectively to the active site of specific kinases involved in cancer progression. These findings support the hypothesis that it may serve as a lead compound for further drug development.

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